2,6-Bis(dodecanoylamino)hexanoic acid
Description
Properties
IUPAC Name |
(2S)-2,6-bis(dodecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N2O4/c1-3-5-7-9-11-13-15-17-19-24-28(33)31-26-22-21-23-27(30(35)36)32-29(34)25-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,31,33)(H,32,34)(H,35,36)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGOIDUGPJSGNW-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14379-54-5 | |
| Record name | N2,N6-Bis(1-oxododecyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14379-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N6-bis(1-oxododecyl)-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,6 Bis Dodecanoylamino Hexanoic Acid and Analogs
Strategic Approaches to Acylation of Hexanoic Acid Derivatives
The acylation of lysine (B10760008) derivatives to produce compounds like 2,6-Bis(dodecanoylamino)hexanoic acid can be achieved through several established chemical methods. The choice of strategy often depends on the desired selectivity, reaction conditions, and the nature of the starting materials.
One of the most common methods is the Schotten-Baumann reaction . This involves the reaction of an acyl chloride, in this case, dodecanoyl chloride, with the amino groups of lysine in the presence of a base, typically in a biphasic system of water and an organic solvent. iaea.org This method is widely used for the synthesis of N-acyl amino acids due to its efficiency and relatively mild conditions. bbwpublisher.com
Another approach is the direct dehydration condensation of fatty acids . This method involves reacting a fatty acid (dodecanoic acid) directly with the amino acid salt at elevated temperatures, often with a catalyst to facilitate the removal of water and drive the reaction to completion. researchgate.net While this method avoids the use of acyl chlorides, the high temperatures can sometimes lead to side reactions, affecting the purity and yield of the final product. researchgate.net
Enzymatic synthesis represents a greener alternative to traditional chemical methods. bbwpublisher.comnih.gov Lipases and proteases can be used to catalyze the amidation reaction under mild conditions, offering high selectivity and reducing the generation of hazardous byproducts. researchgate.netnih.gov However, challenges such as enzyme cost, stability, and lower yields can limit its industrial applicability. researchgate.net A chemo-enzymatic approach, combining chemical and enzymatic steps, can sometimes overcome these limitations. bbwpublisher.com
For selective acylation, particularly when only one of the two amino groups of lysine is to be acylated, protective group chemistry is often employed. However, for the synthesis of the bis-acylated product, this may not be necessary if the reaction conditions are optimized to drive the reaction to completion on both amino groups. Some novel synthetic routes aim to avoid the protection and deprotection steps to create a more efficient process. rsc.orgnih.gov
Detailed Analysis of Precursor Selection and Reaction Pathway Optimization
The primary precursor for the synthesis of this compound is L-lysine or a derivative thereof. nih.gov The acylating agent is typically dodecanoyl chloride or dodecanoic acid. The selection between these two depends on the chosen synthetic route. Dodecanoyl chloride is more reactive and suitable for the Schotten-Baumann reaction, while dodecanoic acid is used in direct condensation methods.
Optimization of the reaction pathway is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include:
Stoichiometry of Reactants: The molar ratio of the acylating agent to the lysine derivative is a critical factor. An excess of the acylating agent is often used to ensure complete acylation of both amino groups.
Reaction Temperature: The optimal temperature varies depending on the method. Schotten-Baumann reactions are often carried out at or below room temperature to control the reaction rate and minimize side reactions. Direct condensation methods require significantly higher temperatures, often above 170°C. researchgate.net
pH Control: In aqueous or biphasic systems, maintaining the optimal pH is essential for the reaction to proceed efficiently. For the Schotten-Baumann reaction, a basic pH is required to deprotonate the amino groups, making them more nucleophilic. iaea.org
Catalyst Selection: In direct condensation methods, catalysts such as boric acid can be used to improve the reaction rate and yield. researchgate.net In enzymatic synthesis, the choice of enzyme (e.g., lipase) is critical. researchgate.net
Solvent System: The choice of solvent can significantly impact the reaction. For the Schotten-Baumann reaction, a mixture of water and an organic solvent is common. researchgate.net In some cases, the use of a co-solvent like butanol can improve the solubility of reactants, especially when dealing with long hydrophobic chains. nih.gov
A comparative overview of different synthetic methods for N-acyl amino acids is presented in the table below, highlighting the advantages and disadvantages of each approach.
| Synthetic Method | Acylating Agent | Typical Conditions | Advantages | Disadvantages |
| Schotten-Baumann Reaction | Acyl Chloride | Basic aqueous/organic solvent, room temperature | High yield, mild conditions | Use of acyl chlorides, potential for side reactions |
| Direct Dehydration Condensation | Fatty Acid | High temperature (>170°C), catalyst | Simple operation, avoids acyl chlorides | High energy consumption, potential for side reactions |
| Enzymatic Synthesis | Fatty Acid/Ester | Mild temperature, neutral pH, enzyme catalyst | Environmentally friendly, high selectivity | Lower yield, enzyme cost and stability |
Control of Purity and Yield in Laboratory-Scale Synthesis
Achieving high purity and yield in the laboratory-scale synthesis of this compound requires careful control over the reaction conditions and effective purification of the product.
Monitoring Reaction Progress: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the reaction and determine the point of completion. iaea.orgresearchgate.net
Purification of the Crude Product: After the reaction is complete, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. The purification strategy depends on the properties of the product and the impurities.
Filtration and Washing: The crude product may precipitate out of the reaction mixture and can be isolated by filtration. nih.gov Subsequent washing with appropriate solvents can remove soluble impurities.
Recrystallization: This is a common technique for purifying solid organic compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out.
Chromatography: For more challenging separations, column chromatography or preparative HPLC can be employed to isolate the pure product based on its differential adsorption to a stationary phase. researchgate.net
Characterization of the Final Product: Once purified, the identity and purity of this compound are confirmed using various analytical techniques, including:
Melting Point Determination: A sharp melting point range is indicative of a pure compound. iaea.org
Spectroscopic Methods:
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups such as amides, carboxylic acids, and alkyl chains. iaea.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. researchgate.net
The table below summarizes typical yields and purification methods for related N-acyl amino acids, which can be indicative of the expected outcomes for the synthesis of this compound.
| Compound | Synthetic Method | Yield | Purification Method |
| Sodium Nα-octanamide lysine | Hydrolysis of α-octanamide-ε-caprolactam | - | Filtration, washing, drying nih.gov |
| N-palmitoyl proline | Schotten-Baumann | 72% (crude) | - iaea.org |
| Sodium N-lauroyl methyl taurate | Direct Condensation | >95% (conversion rate) | - researchgate.net |
Molecular Mechanisms and Biological Interactions of 2,6 Bis Dodecanoylamino Hexanoic Acid
Elucidation of Interactions with Biological Membranes and Lipid Bilayers
Physicochemical Basis of Membrane Association
The structure of 2,6-Bis(dodecanoylamino)hexanoic acid, featuring two long dodecanoyl chains, suggests a lipophilic character. This inherent property would theoretically drive its association with the lipid bilayers of cellular membranes. The dodecanoyl chains could intercalate into the hydrophobic core of the membrane, while the hexanoic acid backbone and amino groups could participate in hydrogen bonding or electrostatic interactions with the polar head groups of phospholipids (B1166683) or membrane proteins. However, without experimental data from studies such as lipid monolayer experiments, calorimetry, or spectroscopy, the precise nature and strength of this association remain speculative.
Investigations into Cellular Permeation and Subcellular Distribution
The ability of a compound to traverse the cell membrane is a critical determinant of its biological activity. For this compound, its predicted lipophilicity might facilitate passive diffusion across the plasma membrane. Once inside the cell, its journey to various subcellular compartments would be governed by a combination of its physicochemical properties and potential interactions with intracellular transporters. Studies employing fluorescently labeled analogs of the compound, coupled with techniques like confocal microscopy or subcellular fractionation, would be necessary to map its distribution within the cell. Currently, such studies for this compound have not been reported in the available scientific literature.
Modulation of Cellular Signaling Pathways
Analysis of Effects on Angiogenesis Pathways
Angiogenesis, the formation of new blood vessels, is a complex process regulated by a multitude of signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) pathways. While various lipophilic molecules have been shown to influence these pathways, there is no specific research available that details the effects of this compound on angiogenesis. Investigating its impact on endothelial cell proliferation, migration, and tube formation would be the initial steps in determining any pro- or anti-angiogenic properties.
Dissection of Apoptosis and Cell Cycle Regulation
Apoptosis, or programmed cell death, and the cell cycle are fundamental processes that are often dysregulated in diseases like cancer. Many therapeutic agents exert their effects by modulating key proteins in these pathways, such as caspases, Bcl-2 family proteins, cyclins, and cyclin-dependent kinases (CDKs). To date, no studies have been published that examine the influence of this compound on these critical cellular processes.
Impact on Immune and Inflammatory Responses (e.g., NF-κB pathways)
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses. The lipid components of cell membranes can play a significant role in modulating the activity of signaling proteins within this pathway. Given its predicted membrane-associating properties, this compound could potentially influence inflammatory signaling. However, experimental evidence from assays measuring NF-κB activation, cytokine production, or the expression of inflammatory mediators in response to this compound is currently absent from the scientific record.
Interaction with G Protein-Coupled Receptors (GPCRs) and Related Pathways
G Protein-Coupled Receptors constitute a large family of transmembrane receptors that are crucial for a wide array of physiological processes. nih.gov They are primary targets for a significant portion of modern pharmaceuticals. nih.gov The classical signaling mechanism involves the activation of heterotrimeric G proteins upon ligand binding, leading to downstream cellular responses. nih.gov Dysregulation of GPCR signaling is implicated in numerous diseases, including hypertension and neuropsychiatric disorders. nih.gov The complexity of GPCR signaling is further enhanced by the involvement of interacting proteins that fine-tune receptor activity. nih.gov Future research could explore whether this compound can modulate GPCR activity, potentially through direct binding or allosteric regulation, which could have significant therapeutic implications.
Influence on Membrane Transporter and Ion Channel Dynamics
Membrane transporters and ion channels are essential for maintaining cellular homeostasis by controlling the passage of ions and small molecules across the cell membrane. Acid-sensing ion channels (ASICs), for example, are voltage-independent channels involved in processes like nociception and taste. nih.govnih.gov The activity of these channels can be modulated by various factors, including pH and specific toxins, which can alter their structure and ion selectivity. nih.govnih.gov Investigating the effect of this compound on the dynamics of such channels could reveal its potential to influence neuronal signaling and other physiological functions.
Metabolic Pathway Perturbations and Energetic Modulations
Cellular metabolism is a complex network of biochemical reactions that generate energy and essential building blocks for the cell. A key feature of cancer cells is a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.gov This metabolic shift is driven by the activation of oncogenes and the loss of tumor suppressors, which in turn activate enzymes like 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB). nih.gov These enzymes produce fructose-2,6-bisphosphate, a potent allosteric activator of glycolysis. nih.gov Studies on how this compound might perturb these metabolic pathways could uncover potential applications in cancer therapy or metabolic disorders.
Neurobiological Signaling and Synaptic Function Research
Neurobiological signaling relies on the precise regulation of synaptic transmission, which is heavily influenced by GPCRs and other signaling molecules. nih.gov These receptors play fundamental roles in neuronal excitability, differentiation, and sensory perception. nih.gov Research into the effects of novel compounds on these pathways is crucial for understanding and treating neurological disorders. Future studies could assess whether this compound has any impact on synaptic function, neurotransmitter release, or receptor activity in the central nervous system.
Regulation of Protein Tyrosine Kinase and PI3K/Akt/mTOR Cascades
Protein tyrosine kinases (PTKs) are critical enzymes that regulate a wide range of cellular processes. nih.gov Their activity is tightly controlled, and dysregulation can lead to diseases like cancer. nih.gov One key regulatory mechanism is ubiquitination, mediated by proteins such as the Cbl family, which targets activated PTKs for degradation. nih.gov The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is frequently deregulated in cancer and other diseases. nih.govnih.gov This pathway controls cell growth, survival, and proliferation. nih.gov Investigating whether this compound can modulate the activity of PTKs or the PI3K/Akt/mTOR pathway could identify new therapeutic targets.
Studies on Stem Cell Differentiation and Wnt Pathway Interactions
Stem cell differentiation is a tightly regulated process that gives rise to all the specialized cells in the body. Pluripotency, the ability of embryonic stem cells (ESCs) to differentiate into all cell types, is maintained by a complex network of transcription factors and signaling pathways. nih.gov The Wnt signaling pathway is a key regulator of embryonic development, cell proliferation, and cell fate. nih.gov Inappropriate activation of the Wnt pathway is associated with various diseases, including cancer. nih.gov Future research could explore if this compound influences stem cell differentiation or interacts with components of the Wnt signaling cascade.
Engagement with TGF-beta/Smad and Ubiquitin Pathways
The Transforming Growth Factor-beta (TGF-beta) signaling pathway plays a pivotal role in a multitude of biological processes, and its alteration is linked to various human diseases, including cancer. nih.gov The signal is transduced through Smad proteins, and the pathway is tightly regulated by the ubiquitin-mediated proteasomal degradation system. nih.gov E3 ligases, such as Smurf1 and Smurf2, are key players in the degradation of Smad proteins and other components of the TGF-beta pathway. nih.gov The potential for this compound to interact with and modulate the TGF-beta/Smad or ubiquitin pathways remains an open area for investigation, with potential implications for cancer and other diseases.
Exploration of Vitamin D Related Mechanisms
There is no available scientific literature that explores or establishes a relationship between this compound and Vitamin D related mechanisms. Searches for studies investigating the interaction of this compound with the Vitamin D receptor (VDR), Vitamin D metabolism, or its signaling pathways have yielded no results.
Enzyme Inhibition and Biotransformation Pathways (in vitro studies)
There are no published in vitro studies that investigate the potential for this compound to act as an enzyme inhibitor. Furthermore, its biotransformation pathways have not been elucidated in the available scientific literature. Research on how this compound is metabolized by cellular enzymes, such as cytochrome P450s or other metabolic enzymes, has not been published.
Interactive Data Table: Enzyme Inhibition Profile of this compound (No data available)
| Enzyme Target | Inhibition Constant (e.g., Ki, IC50) | Type of Inhibition | Source |
|---|
Applications of 2,6 Bis Dodecanoylamino Hexanoic Acid in Materials Science and Biomedical Research Laboratory Scale
Supramolecular Assembly and Self-Organizing Systems
The amphiphilic nature of 2,6-Bis(dodecanoylamino)hexanoic acid, featuring a polar carboxylic acid head group and two long, nonpolar dodecanoyl chains, strongly suggests a propensity for self-assembly in various solvents.
Formation of Ordered Nanostructures (e.g., micelles, vesicles, fibers)
In aqueous environments, it is hypothesized that this compound would self-assemble to minimize the unfavorable interactions between its hydrophobic tails and water. This could lead to the formation of various ordered nanostructures, the specific morphology of which would be dependent on factors such as concentration, temperature, pH, and ionic strength.
Micelles: At concentrations above the critical micelle concentration (CMC), the molecules could form spherical or cylindrical micelles, with the hydrophobic dodecanoyl chains sequestered in the core and the hydrophilic carboxylic acid groups exposed to the aqueous phase.
Vesicles: Under specific conditions, these molecules might form bilayer structures that enclose an aqueous compartment, resulting in vesicles or liposomes. The two long alkyl chains could contribute to a stable bilayer packing.
Fibers: The presence of two amide groups allows for intermolecular hydrogen bonding, which could drive the one-dimensional growth of self-assembled structures, leading to the formation of nanofibers or ribbons.
Table 1: Hypothetical Nanostructures of this compound and Influencing Factors
| Nanostructure | Driving Forces | Potential Influencing Factors |
| Micelles | Hydrophobic effect | Concentration, Temperature, pH |
| Vesicles | Hydrophobic effect, Bilayer packing | Concentration, Sonication, Solvent composition |
| Fibers | Hydrogen bonding, van der Waals forces | Solvent polarity, Temperature, Concentration |
This table is based on theoretical principles and not on experimental data for this compound.
Thermotropic Behavior and Liquid Crystalline Phases
Due to its molecular structure, which combines a rigid core with flexible alkyl chains, this compound could potentially exhibit thermotropic liquid crystalline behavior. Upon heating, the compound might transition from a crystalline solid to one or more liquid crystalline mesophases before becoming an isotropic liquid. The specific types of mesophases (e.g., smectic, columnar) would depend on the molecular packing and intermolecular interactions. However, no experimental data on the thermal behavior of this specific compound have been found in the public domain.
Integration into Advanced Delivery Systems (conceptual and pre-clinical in vitro models)
The hypothetical ability of this compound to form micelles and vesicles makes it a conceptual candidate for use in advanced delivery systems. The hydrophobic core of these self-assembled structures could encapsulate hydrophobic drugs, protecting them from degradation and improving their solubility in aqueous environments. The surface of these nanocarriers, presenting carboxylic acid groups, could be further functionalized for targeted delivery. At present, there are no published pre-clinical in vitro studies investigating this compound for such applications.
Functionalization Strategies for Surface Modification and Bioconjugation
The carboxylic acid group of this compound provides a key handle for functionalization. This group can be readily activated to form amide or ester linkages with a variety of molecules, enabling surface modification and bioconjugation.
Potential Functionalization Reactions:
Amide Bond Formation: Coupling with amines (e.g., proteins, peptides, targeting ligands) using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS).
Esterification: Reaction with alcohols to modify the polarity and functionality of the head group.
These strategies could be employed to attach the molecule to surfaces, creating self-assembled monolayers with specific properties, or to conjugate it to biomolecules for various biomedical applications. No specific examples of such functionalizations for this compound have been reported.
Design of Novel Biomaterials and Bio-inspired Scaffolds
The potential for this compound to form fibrous nanostructures through self-assembly opens up possibilities for its use in the design of novel biomaterials and bio-inspired scaffolds for tissue engineering. The resulting hydrogels could mimic the extracellular matrix, providing a supportive environment for cell growth and proliferation. The biocompatibility and biodegradability of such a material would need to be thoroughly investigated. As of now, there is no research available on the use of this compound in biomaterial or scaffold design.
Structure Activity Relationships and Rational Design of 2,6 Bis Dodecanoylamino Hexanoic Acid Analogs
Impact of N-Acyl Chain Length Variations (e.g., Dodecanoyl, Octanoyl, Hexanoyl) on Molecular Behavior
The length of the N-acyl chains is a critical determinant of the physicochemical properties of diacylated lysine (B10760008) derivatives, significantly influencing their self-assembly and interfacial behavior. Generally, longer hydrocarbon chains lead to increased hydrophobicity, which in turn affects molecular packing and aggregation in aqueous solutions.
Research on a series of Nα-acylation lysine-based derivatives provides valuable insights into these relationships. As the length of the hydrocarbon chain increases from octanoyl (C8) to dodecanoyl (C12), there is a noticeable impact on surface activity and self-assembly. For instance, the critical micelle concentration (CMC), a measure of the tendency to form micelles, shows that longer chains promote aggregation at lower concentrations. The surface tension at the CMC (γCMC) also decreases with longer acyl chains, indicating a greater ability to reduce surface tension. nih.gov
Furthermore, the packing density of these molecules at interfaces is affected by chain length. The minimum surface area per molecule (Amin) decreases with an increase in the hydrocarbon chain length, suggesting that molecules with longer chains pack more closely together. nih.gov This is attributed to enhanced hydrophobic interactions between the longer acyl chains. nih.gov
In the context of self-assembly, the acyl chain length also dictates the size and morphology of the resulting aggregates. Studies on Nα-acylated lysine derivatives have shown that they can spontaneously form vesicles in aqueous solutions. Interestingly, as the hydrocarbon chain length increases from C8 to C12, the average diameter of these vesicles tends to decrease. nih.gov For example, the average vesicle diameters were measured to be 105.8 nm for the C8 derivative, 82.7 nm for the C10 derivative, and 74.5 nm for the C12 derivative. nih.gov
While the aforementioned data pertains to mono-acylated lysine derivatives, the principles are applicable to di-acylated compounds like 2,6-bis(dodecanoylamino)hexanoic acid. A study on Nα, Nε-diacyl-l-lysine derivatives with varying acyl chain lengths (octanoyl, decanoyl, lauroyl, and myristoyl) demonstrated that longer acyl chains are more effective at forming gels in water and alcohol-water mixtures. In that study, the octanoyl and decanoyl derivatives did not form gels in any of the tested solvent systems, whereas the lauroyl and myristoyl derivatives did, highlighting the significant role of chain length in promoting self-assembly into networked structures.
Interactive Data Table: Impact of N-Acyl Chain Length on the Properties of Nα-Acylated Lysine Derivatives nih.gov
| Acyl Chain | Chain Length | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) | Minimum Surface Area per Molecule (Amin) (nm²) | Average Vesicle Diameter (nm) |
| Octanoyl | C8 | 1.15 | 39.5 | 0.65 | 105.8 |
| Decanoyl | C10 | 0.30 | 33.2 | 0.58 | 82.7 |
| Dodecanoyl | C12 | 0.28 | 32.5 | 0.52 | 74.5 |
Modifications of the Hexanoic Acid Carboxyl Terminus (e.g., Esters, Salts)
Modification of the carboxylic acid terminus of this compound into esters or salts can significantly alter its solubility, aggregation behavior, and potential biological interactions.
Esters: Esterification of the carboxyl group, for instance, by reacting it with an alcohol like ethanol, can increase the lipophilicity of the molecule. This modification can influence its self-assembly properties and its ability to act as an organogelator. Research on related l-lysine-based organogelators has explored bis(N2-alkanoyl-N6-l-lysyl ethylester) derivatives, indicating that such modifications are a viable strategy for tuning the gelling capabilities in organic solvents. researchgate.net The synthesis of lysine esters can be achieved by heating α-amino-ε-caprolactam with an alcohol, a method that can be more efficient for commercial production than the direct esterification of lysine. google.com
Salts: The formation of salts by deprotonating the carboxylic acid with a base introduces an ionic character to the head group, which can dramatically change the molecule's behavior in aqueous environments. The nature of the counter-ion (e.g., Na+, K+) can also play a role in the self-assembly process.
Studies on Nα, Nε-diacyl-l-lysine derivatives have shown that their alkali metal salts can act as hydrogelators. nih.gov The formation of a hydrogel from an aqueous solution of these salts can be induced by a change in pH, which leads to the partial protonation of the carboxylate and a subsequent change in the molecular self-assembly from micelles to nanofibers. nih.gov The type of alkali metal cation can also influence the gelation ability, with sodium salts generally showing better gel-forming properties than their potassium counterparts in some systems. Furthermore, the aggregation behavior of amino acid-based surfactants is sensitive to the structure of the counterion, which can affect the critical micelle concentration. nih.govnih.gov The interplay between the carboxylate, the alkali metal cation, and the protonated carboxylic acid is governed by lateral ionic interactions, which, in conjunction with hydrogen bonding and van der Waals forces, are crucial for hydrogelation. nih.gov
Substituent Effects on Hexanoic Acid Backbone and Stereochemistry
Stereochemistry: The stereochemistry of the chiral center at the alpha-carbon (C2) of the hexanoic acid backbone is of significant importance. The use of L-lysine as a starting material results in the (S)-configuration at this position. This specific stereochemistry can have a profound impact on the self-assembly process and any potential biological activity.
In the context of self-assembling peptides, the chirality of the constituent amino acids is known to dictate the handedness of the resulting helical structures. Similarly, for di-acylated lysine derivatives, the stereochemistry at the alpha-carbon can influence the packing of the molecules in aggregates such as nanofibers and vesicles.
Furthermore, if these molecules are designed to interact with biological systems, the stereochemistry is often critical for recognition by enzymes or receptors. Research on lipopeptides containing lysine has demonstrated that the stereochemistry (L- vs. D-lysine) can affect their antimicrobial activity. nih.gov This is because biological targets are typically chiral and will interact differently with enantiomers of a chiral molecule. Therefore, maintaining a specific stereochemistry, such as the L-configuration derived from natural lysine, is likely crucial for any intended biological application of this compound analogs.
Computational Chemistry Approaches for Predictive Modeling and Optimization
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound and its analogs at an atomic level. These methods can guide the rational design of new derivatives with desired properties, potentially reducing the need for extensive experimental synthesis and testing.
Molecular Dynamics (MD) Simulations: MD simulations are a particularly useful technique for studying the dynamic nature of these molecules and their self-assembly processes. researchgate.net By simulating the movement of atoms over time, MD can provide insights into how individual molecules interact with each other and with a solvent to form larger aggregates. For amphiphilic molecules, simulations can model the initial stages of self-assembly, such as the formation of micelles and their subsequent evolution into more complex structures like nanofibers or vesicles. nih.govnih.gov These simulations can help to elucidate the roles of hydrophobic interactions between the acyl chains and hydrogen bonding between the amide groups in driving the self-assembly process. nih.gov
Coarse-Grained Modeling: To study the self-assembly of large numbers of molecules over longer timescales, coarse-grained modeling can be employed. nih.gov In this approach, groups of atoms are represented as single particles, which significantly reduces the computational cost. This allows for the simulation of the formation of large, complex structures that would be inaccessible with all-atom MD.
Quantum Chemical Calculations: Quantum chemical calculations can be used to investigate the electronic structure and properties of individual molecules. These methods can provide information about molecular geometry, charge distribution, and the energies of different conformations. This information can be valuable for understanding the fundamental interactions that govern the behavior of these molecules and for parameterizing the force fields used in MD simulations.
By combining these computational approaches, it is possible to build predictive models that relate the chemical structure of this compound analogs to their self-assembling properties and potential functions. This can accelerate the discovery and optimization of new materials based on this molecular scaffold.
Advanced Analytical and Biophysical Characterization Techniques for 2,6 Bis Dodecanoylamino Hexanoic Acid
High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry, FTIR, CD)
High-resolution spectroscopic techniques are indispensable for the structural elucidation and characterization of 2,6-Bis(dodecanoylamino)hexanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the precise chemical structure. In ¹H NMR spectroscopy of N-acylated amino acids, characteristic signals are expected for the protons of the hexanoic acid backbone and the dodecanoyl chains. nih.govuzh.ch For instance, the α-proton of the hexanoic acid would appear as a multiplet, while the methylene (B1212753) protons of the long dodecanoyl chains would produce a series of overlapping multiplets. The terminal methyl groups of the dodecanoyl chains would each exhibit a triplet. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton, with distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, as well as the aliphatic carbons of the hexanoic acid and dodecanoyl chains. spectralservice.de Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish connectivity between protons and carbons, confirming the covalent structure of the molecule.
Mass Spectrometry (MS) is vital for confirming the molecular weight and elemental composition of this compound. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be utilized. nih.gov The expected monoisotopic mass can be precisely calculated, and high-resolution mass spectrometry would verify this with high accuracy. broadinstitute.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural confirmation by analyzing the fragmentation pattern, which would show characteristic losses of the dodecanoyl chains and parts of the hexanoic acid backbone. youtube.com
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands. thermofisher.com Key expected peaks include N-H stretching vibrations of the amide groups, C=O stretching of the amide and carboxylic acid groups, and C-H stretching of the long aliphatic chains. scielo.br The positions of the amide I and amide II bands can also offer insights into the secondary structure and hydrogen bonding in self-assembled states. nih.govuwec.edu
Circular Dichroism (CD) Spectroscopy is particularly useful for studying the chiral nature and self-assembly of this compound. nih.gov As a chiral molecule, it is expected to have a characteristic CD spectrum. researchgate.net Upon self-assembly into ordered nanostructures, the CD spectrum can reveal information about the formation of secondary structures, such as β-sheets or other ordered arrangements, which are common in self-assembling peptides and lipopeptides. nih.govfrontiersin.org
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for α-H and other backbone protons of hexanoic acid; overlapping multiplets for CH₂ groups and terminal CH₃ triplets for dodecanoyl chains. |
| ¹³C NMR | Resonances for carbonyl carbons (amide and carboxylic acid), α-carbon, and aliphatic carbons of the hexanoic acid and dodecanoyl chains. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound; fragmentation patterns showing loss of acyl chains. |
| FTIR | Characteristic peaks for N-H, C=O (amide and acid), and C-H stretching vibrations. |
| Circular Dichroism | Specific CD signals indicative of chirality and potential for secondary structure formation upon self-assembly. |
Chromatographic and Electrophoretic Purification and Analysis
Chromatographic techniques are essential for the purification and assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both purification and analytical assessment. Due to the amphiphilic nature of the molecule, reversed-phase HPLC (RP-HPLC) is the most suitable method. A C18 or C8 stationary phase would be appropriate, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as trifluoroacetic acid to improve peak shape. The purity of the compound can be determined by integrating the peak area of the main component relative to any impurities.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring reaction progress during synthesis and for preliminary purity checks. crsubscription.com For this amphiphilic molecule, a silica (B1680970) gel stationary phase could be used with a solvent system typically composed of a mixture of a nonpolar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like methanol or ethyl acetate) to achieve good separation. rsc.orgnih.gov Visualization can be achieved using a variety of stains, such as ninhydrin (B49086) (if the amino groups are free) or a general stain like potassium permanganate (B83412) or iodine vapor. orientjchem.org
Due to the neutral nature of the carboxylic acid under acidic conditions and the lack of other readily ionizable groups, traditional electrophoretic techniques may be less applicable. However, techniques like micellar electrokinetic chromatography could potentially be adapted for its analysis.
| Technique | Stationary Phase | Typical Mobile Phase/Solvent System | Purpose |
| RP-HPLC | C18 or C8 | Water/Acetonitrile or Water/Methanol gradient with 0.1% TFA | Purification and quantitative purity analysis |
| TLC | Silica Gel | Hexane/Ethyl Acetate (B1210297) or Chloroform/Methanol mixtures | Reaction monitoring and qualitative purity assessment |
Microscopy Techniques for Nanostructure Visualization (e.g., TEM, AFM, SEM)
Given the amphiphilic nature of this compound, it is expected to self-assemble into various nanostructures in aqueous solution. Microscopy techniques are crucial for visualizing these structures.
Transmission Electron Microscopy (TEM) provides high-resolution images of the self-assembled nanostructures. Samples are typically prepared by drop-casting a dilute solution of the compound onto a TEM grid and allowing the solvent to evaporate. Negative staining with an electron-dense material like uranyl acetate is often employed to enhance contrast and visualize the morphology of the aggregates, which could be micelles, nanofibers, vesicles, or other forms.
Atomic Force Microscopy (AFM) is a powerful technique for imaging the surface topography of the self-assembled structures with nanoscale resolution. nih.gov A solution of the compound is deposited onto a smooth substrate, such as mica, and the solvent is evaporated. researchgate.net The AFM tip scans the surface to generate a three-dimensional image of the nanostructures, providing information on their height, width, and morphology. ucl.ac.uk AFM can be performed in both air and liquid, allowing for the study of the self-assembly process in real-time. frontiersin.org
| Technique | Information Obtained | Typical Sample Preparation |
| TEM | High-resolution morphology and size of individual nanostructures. | Drop-casting on a TEM grid, often with negative staining. |
| AFM | High-resolution surface topography, dimensions (height, width), and mechanical properties of nanostructures. | Deposition on a smooth substrate like mica. |
| SEM | 3D morphology and overall architecture of the self-assembled material. | Coating with a conductive material (e.g., gold) on a stub. |
Biophysical Techniques for Membrane Interaction Studies (e.g., ITC, SPR, DSC)
Understanding the interaction of this compound with lipid membranes is crucial for its potential biological applications. Several biophysical techniques can be employed for this purpose.
Isothermal Titration Calorimetry (ITC) is used to directly measure the thermodynamics of binding between the lipoamino acid and lipid vesicles (liposomes). cam.ac.uk By titrating a solution of the compound into a suspension of liposomes, the heat released or absorbed during the interaction can be measured. researchgate.net This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the membrane partitioning process. nih.gov
Surface Plasmon Resonance (SPR) is a label-free technique for studying the kinetics and affinity of binding to a model lipid membrane in real-time. nih.govnih.gov A lipid bilayer is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. nicoyalife.com The binding of the compound to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. mdpi.com From the resulting sensorgram, the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (Kd) can be determined.
Differential Scanning Calorimetry (DSC) is used to investigate the effect of the lipoamino acid on the physical properties of lipid membranes, specifically the gel-to-liquid crystalline phase transition. nih.govnih.gov By measuring the heat capacity of a lipid suspension as a function of temperature, the phase transition temperature (Tm) and the enthalpy of the transition (ΔH) can be determined. ucm.es The incorporation of this compound into the lipid bilayer is expected to alter these parameters, providing insights into how the compound perturbs the lipid packing and membrane fluidity. malvernpanalytical.com
| Technique | Measurement Principle | Key Parameters Obtained |
| ITC | Measures heat changes upon binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |
| SPR | Detects changes in refractive index upon binding to a surface. | Association/dissociation rates (kon, koff), binding affinity (Kd). |
| DSC | Measures heat capacity changes during phase transitions. | Phase transition temperature (Tm), transition enthalpy (ΔH). |
Quantitative Analytical Methodologies in Complex Research Matrices
For preclinical studies, it is often necessary to quantify the concentration of this compound in complex biological matrices such as plasma, serum, or tissue homogenates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. nih.govspringernature.com A method would be developed involving sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances. The extract is then injected into an HPLC system, often coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govbioanalysis-zone.com Specific precursor-to-product ion transitions for this compound and a suitable internal standard are monitored to ensure accurate and precise quantification. researchgate.net
The development of such a quantitative method would require careful optimization of sample extraction procedures, chromatographic conditions to ensure separation from matrix components, and mass spectrometric parameters to maximize sensitivity and selectivity. The method would then need to be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and stability.
| Technique | Key Steps | Advantages |
| LC-MS/MS | 1. Sample preparation (e.g., protein precipitation, extraction). 2. HPLC separation. 3. MS/MS detection in MRM mode. | High sensitivity, high selectivity, high specificity, wide dynamic range. |
Future Perspectives and Emerging Avenues in 2,6 Bis Dodecanoylamino Hexanoic Acid Research
Unexplored Biological Targets and Mechanistic Hypotheses
The unique structure of 2,6-Bis(dodecanoylamino)hexanoic acid, featuring a lysine (B10760008) core with two dodecanoyl (lauroyl) chains, suggests several plausible, yet unexplored, biological activities. The long hydrophobic chains could facilitate interaction with and insertion into cellular membranes, potentially disrupting their integrity or modulating the function of membrane-bound proteins. This suggests that enzymes involved in lipid metabolism or signaling pathways that are localized to the cell membrane could be potential targets.
One major hypothesis is that this compound could act as a modulator of enzymes that process fatty acids or their derivatives. For instance, it might inhibit or otherwise alter the activity of phospholipases, fatty acid synthases, or cyclooxygenases due to its structural resemblance to endogenous lipids. Furthermore, the amide linkages could confer resistance to certain proteases, potentially increasing its biological half-life compared to simple peptides.
Another avenue for investigation is its potential to interfere with protein-protein interactions, particularly those mediated by hydrophobic interfaces. The two dodecanoyl chains could act as anchors, allowing the molecule to lodge between protein subunits and disrupt the formation of functional complexes. This could be relevant for targeting oligomeric enzymes or signaling scaffolds.
Potential for Advanced Material Science Applications
The amphiphilic nature of this compound, with a polar lysine headgroup and two long nonpolar tails, makes it a prime candidate for applications in material science, particularly in the realm of self-assembling materials. It is hypothesized that this molecule could function as a low molecular weight gelator, capable of forming stable hydrogels or organogels at low concentrations. The self-assembly would likely be driven by a combination of hydrogen bonding between the amide and carboxylic acid groups and van der Waals interactions between the dodecanoyl chains.
These potential gelling properties could be exploited for creating novel biomaterials for applications such as 3D cell culture, tissue engineering scaffolds, or controlled-release drug delivery systems. The biocompatibility of the lysine and fatty acid components would be a significant advantage in such applications.
Furthermore, the molecule could self-assemble in aqueous solutions to form various nanostructures, such as micelles, vesicles, or nanotubes. The specific morphology of these structures would likely be dependent on factors like pH, temperature, and concentration. Such stimuli-responsive behavior could be harnessed for the development of "smart" materials that change their properties in response to environmental cues. These nanostructures could serve as carriers for hydrophobic drugs, enhancing their solubility and bioavailability.
Interdisciplinary Research Synergies and Collaborative Opportunities
The exploration of this compound is inherently interdisciplinary, requiring expertise from various scientific fields.
Organic Chemistry and Materials Science: Synthetic chemists would be needed to develop efficient and scalable methods for producing the compound and its derivatives. In parallel, materials scientists could investigate its self-assembly properties and explore its potential in creating novel gels, films, and nanoparticles.
Biochemistry and Pharmacology: Collaborative efforts between biochemists and pharmacologists would be crucial to screen the compound for biological activity, identify its molecular targets, and elucidate its mechanism of action. This would involve a range of in vitro and cell-based assays.
Biomedical Engineering and Nanotechnology: Biomedical engineers could leverage the material properties of the compound to design and fabricate advanced drug delivery systems, tissue engineering scaffolds, and diagnostic tools. Nanotechnologists could focus on the precise control and characterization of the self-assembled nanostructures.
Such collaborations would be essential to fully realize the potential of this and similar molecules, translating fundamental chemical and biological insights into practical applications.
Challenges and Methodological Advancements Needed for Future Studies
The primary challenge in the study of this compound is the current lack of a reported synthesis. Therefore, the first methodological hurdle to overcome is the development of a robust synthetic route that allows for the production of the compound in sufficient purity and quantity for detailed investigation. This would likely involve the selective acylation of the α- and ε-amino groups of lysine with dodecanoyl chloride or a similar activated form of dodecanoic acid, requiring careful optimization of protecting group strategies.
Once the compound is synthesized, its low aqueous solubility is anticipated to be a significant challenge for biological and some material science studies. Methodological advancements in formulation, such as the use of co-solvents, surfactants, or encapsulation in carrier systems like liposomes, will be necessary to conduct meaningful experiments in aqueous environments.
For the investigation of its biological targets, advanced techniques such as chemical proteomics and high-throughput screening will be indispensable. Affinity-based probes derived from this compound could be developed to isolate and identify its binding partners within the cell.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2,6-Bis(dodecanoylamino)hexanoic acid, and how can reaction purity be optimized?
- Methodological Answer : The synthesis involves introducing dodecanoyl (C12) groups to a hexanoic acid backbone. Key steps include:
- Amino Protection : Use tert-butoxycarbonyl (Boc) or similar protecting groups for the amino groups to prevent unwanted side reactions .
- Coupling Reaction : Employ carbodiimide-based activating agents (e.g., DCC, EDC) or HATU to facilitate amidation between dodecanoic acid and the hexanoic acid derivative .
- Deprotection : Remove protecting groups under acidic conditions (e.g., TFA for Boc groups) .
- Purification : Use column chromatography (silica gel) or recrystallization with solvents like ethyl acetate/hexane to isolate the product. Monitor purity via HPLC or TLC .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the presence of dodecanoyl chains (e.g., methylene protons at δ 1.2–1.4 ppm) and the hexanoic acid backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- FTIR : Detect characteristic peaks for amide bonds (N–H stretch at ~3300 cm, C=O at ~1650 cm) .
Advanced Research Questions
Q. How can the amphiphilic properties of this compound be optimized for drug delivery systems?
- Methodological Answer :
- Chain Length Variation : Replace dodecanoyl (C12) with shorter (C8) or longer (C16) acyl groups to modulate critical micelle concentration (CMC) and self-assembly behavior .
- Functionalization : Introduce PEGylated or charged moieties to enhance solubility and biocompatibility. Test encapsulation efficiency using fluorescent probes (e.g., Nile Red) .
- In Vitro Testing : Evaluate cytotoxicity and cellular uptake in cancer cell lines (e.g., HeLa) via flow cytometry or confocal microscopy .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in polar (DMSO, ethanol) and nonpolar (hexane, chloroform) solvents under controlled temperatures (25°C vs. 40°C) .
- Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous solutions to distinguish between true solubility and colloidal dispersion .
- Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility and validate with experimental data .
Q. How can metabolic engineering enhance the biosynthesis of this compound precursors?
- Methodological Answer :
- Host Engineering : Engineer Clostridium sp. or E. coli to overexpress thiolase and acyltransferases for chain elongation (e.g., from hexanoic acid to dodecanoic acid) .
- Mixotrophic Fermentation : Combine glucose and syngas (CO/H) to improve carbon flux toward fatty acid biosynthesis .
- In Situ Extraction : Use fatty acid-binding proteins or two-phase systems (aqueous/organic) to recover intermediates and reduce toxicity .
Safety and Handling Considerations
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
